An In-Depth Technical Guide to MS-Peg12-thp: Chemical Properties and Structure for Advanced Drug Development
An In-Depth Technical Guide to MS-Peg12-thp: Chemical Properties and Structure for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties and structure of MS-Peg12-thp, a heterobifunctional polyethylene glycol (PEG) linker. Designed for advanced applications in drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs), this molecule offers a precise spacer length and versatile functional groups for covalent conjugation strategies. This document details its chemical structure, physicochemical properties, and provides illustrative experimental protocols for its synthesis, characterization, and use. Furthermore, logical workflows for its application in PROTAC synthesis and the general mechanism of PROTAC action are visualized.
Introduction to MS-Peg12-thp
MS-Peg12-thp is a specialized chemical linker that plays a crucial role in the construction of complex bioconjugates. Its structure is defined by three key components: a methanesulfonyl (mesyl or MS) group, a twelve-unit polyethylene glycol (Peg12) chain, and a tetrahydropyranyl (thp) protecting group. This combination of features makes it a valuable tool for medicinal chemists and drug developers.
The Peg12 chain provides a hydrophilic and flexible spacer of a defined length, which can be critical for optimizing the pharmacokinetic and pharmacodynamic properties of a drug conjugate. The mesyl group serves as an excellent leaving group, facilitating nucleophilic substitution reactions for covalent attachment to a target molecule. The tetrahydropyranyl group is a stable protecting group for the terminal hydroxyl of the PEG chain, which can be selectively removed under acidic conditions to allow for subsequent chemical modifications. These characteristics make MS-Peg12-thp particularly well-suited for the modular synthesis of PROTACs, where precise control over the linker chemistry is essential for efficacy.[1][2]
Chemical Structure and Properties
The chemical structure of MS-Peg12-thp consists of a linear PEG chain of twelve ethylene glycol units, with one terminus functionalized with a methanesulfonyl group and the other protected by a tetrahydropyranyl group.
Table 1: General Chemical Properties of MS-Peg12-thp
| Property | Value |
| Molecular Formula | C30H60O16S |
| Molecular Weight | 708.85 g/mol |
| CAS Number | 552886-58-5 |
| Appearance | Typically a colorless to pale yellow oil or solid |
| Solubility | Soluble in a wide range of organic solvents (e.g., DCM, THF, DMF, DMSO) and has some water solubility due to the PEG chain. |
Table 2: Physicochemical Characteristics of the PEG12 Linker Component
| Property | Typical Value/Characteristic | Reference |
| Hydrophilicity | High, enhances solubility of conjugates in aqueous media. | [2] |
| Biocompatibility | Generally considered biocompatible and non-immunogenic. | [3] |
| Flexibility | Provides rotational freedom, which can be crucial for the formation of stable ternary complexes in PROTACs. | [1] |
| Purity | Typically >95% for synthetic applications. |
Experimental Protocols
The following protocols are illustrative and based on established chemical principles for the synthesis and handling of similar heterobifunctional PEG linkers. Researchers should optimize these procedures for their specific laboratory conditions and reagents.
Illustrative Synthesis of a Heterobifunctional Tosyl-PEG-THP Linker
This protocol describes a general method for the synthesis of a tosylated PEG linker with a THP protecting group, which is analogous to the synthesis of MS-Peg12-thp.
Materials:
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HO-PEG12-OH (dodecaethylene glycol)
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3,4-Dihydro-2H-pyran (DHP)
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Pyridinium p-toluenesulfonate (PPTS)
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Dichloromethane (DCM), anhydrous
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Tosyl chloride (TsCl)
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Triethylamine (TEA) or Pyridine
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Saturated aqueous sodium bicarbonate
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Brine
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Anhydrous sodium sulfate
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Silica gel for column chromatography
Procedure:
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Monoprotection of HO-PEG12-OH with THP:
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Dissolve HO-PEG12-OH (1 equivalent) in anhydrous DCM.
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Add a catalytic amount of PPTS (e.g., 0.1 equivalents).
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Add DHP (1.1 equivalents) dropwise at room temperature.
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Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS.
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Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
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Extract the aqueous layer with DCM.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography to isolate the mono-THP-protected PEG12 (HO-PEG12-OThp).
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-
Mesylation of the Terminal Hydroxyl Group:
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Dissolve the purified HO-PEG12-OThp (1 equivalent) in anhydrous DCM.
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Cool the solution to 0 °C in an ice bath.
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Add triethylamine (1.5 equivalents).
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Add methanesulfonyl chloride (MsCl) or tosyl chloride (TsCl) (1.2 equivalents) dropwise.
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Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS.
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Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the final product, MS-Peg12-thp, by silica gel column chromatography.
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Characterization Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Sample Preparation: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).
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¹H NMR: Acquire a proton NMR spectrum to confirm the presence of the characteristic peaks for the PEG backbone (a broad singlet around 3.6 ppm), the THP group (multiplets between 1.5-1.9 ppm and 3.4-4.6 ppm), and the mesyl group (a singlet around 3.0 ppm). Integration of the peaks can confirm the ratio of the different moieties.
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¹³C NMR: Acquire a carbon NMR spectrum to identify the carbon signals of the PEG backbone (typically around 70 ppm), the THP group, and the mesyl group.
2. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS):
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HPLC Method:
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Column: C18 reverse-phase column.
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Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
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Detection: UV detection (if a chromophore is present) and/or an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).
-
-
Mass Spectrometry:
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Couple the HPLC to an electrospray ionization mass spectrometer (ESI-MS) to confirm the molecular weight of the product. The expected [M+Na]⁺ or [M+H]⁺ adducts should be observed.
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Deprotection of the THP Group
The THP group can be removed under acidic conditions to reveal the terminal hydroxyl group for further conjugation.
Materials:
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MS-Peg12-thp
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Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent (e.g., dioxane)
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Dichloromethane (DCM) or Methanol
Procedure:
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Dissolve MS-Peg12-thp in DCM or methanol.
-
Add a solution of TFA (e.g., 10-20% in DCM) or HCl (e.g., 4M in dioxane).
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC or LC-MS.
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Upon completion, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution or triethylamine).
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Extract the product with an organic solvent, dry, and concentrate to yield the deprotected MS-Peg12-OH.
Reaction of the Mesyl Group with a Nucleophile
The mesyl group is a good leaving group for SN2 reactions with various nucleophiles, such as amines or thiols.
Materials:
-
MS-Peg12-thp (or its deprotected form)
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Amine- or thiol-containing molecule
-
A suitable base (e.g., triethylamine, diisopropylethylamine)
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A polar aprotic solvent (e.g., DMF, DMSO)
Procedure:
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Dissolve the amine- or thiol-containing molecule in the chosen solvent.
-
Add the base to deprotonate the nucleophile if necessary.
-
Add a solution of MS-Peg12-thp in the same solvent.
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Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) for several hours to overnight, monitoring by TLC or LC-MS.
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Upon completion, the product can be purified by preparative HPLC or other suitable chromatographic techniques.
Signaling Pathways and Experimental Workflows
MS-Peg12-thp is primarily designed as a building block for more complex molecules, most notably PROTACs. A PROTAC is a heterobifunctional molecule that recruits a target protein and an E3 ubiquitin ligase to induce the degradation of the target protein. The PEG linker plays a critical role in connecting the two ligands and orienting them for the formation of a stable ternary complex.
Logical Workflow for PROTAC Synthesis using MS-Peg12-thp
The following diagram illustrates the logical steps involved in using MS-Peg12-thp to synthesize a PROTAC.
Caption: Logical workflow for the synthesis of a PROTAC using MS-Peg12-thp.
General Mechanism of PROTAC-Mediated Protein Degradation
This diagram illustrates the catalytic cycle of a PROTAC in inducing the degradation of a target protein of interest (POI).
Caption: PROTAC-mediated protein degradation cycle.
Conclusion
MS-Peg12-thp is a highly functional and versatile chemical tool for researchers in drug discovery and development. Its well-defined structure, incorporating a flexible hydrophilic spacer and orthogonal reactive functionalities, makes it an ideal building block for the synthesis of complex biomolecules such as PROTACs. The experimental protocols and workflows provided in this guide offer a foundation for the effective utilization of MS-Peg12-thp in the rational design of next-generation therapeutics. As the field of targeted protein degradation continues to expand, the demand for precisely engineered linkers like MS-Peg12-thp is expected to grow, further enabling the development of novel and effective treatments for a wide range of diseases.
